molecular formula C24H33ClN4O3 B12767492 N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl CAS No. 125575-13-5

N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl

Cat. No.: B12767492
CAS No.: 125575-13-5
M. Wt: 461.0 g/mol
InChI Key: GXLREKQHDUHETG-UHFFFAOYSA-N
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Description

N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl is a complex organic compound that features a 1,3-benzodioxole moiety, a piperazine ring, and a benzenecarboximidamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl typically involves multiple steps:

    Formation of the 1,3-Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is synthesized through the condensation of catechol with formaldehyde.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the 1,3-benzodioxole derivative with ethylenediamine.

    Attachment of the Benzenecarboximidamide Group: The final step involves the reaction of the piperazine derivative with 4-propoxybenzenecarboximidamide under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-benzodioxole moiety.

    Reduction: Reduction reactions can occur at the benzenecarboximidamide group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the 1,3-benzodioxole moiety.

    Reduction: Reduced forms of the benzenecarboximidamide group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,3-benzodioxole moiety may interact with biological macromolecules, while the piperazine ring can modulate the compound’s binding affinity and specificity. The benzenecarboximidamide group may contribute to the compound’s overall pharmacological profile by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-methoxybenzenecarboximidamide HCl
  • N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxybenzenecarboximidamide HCl

Uniqueness

N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

CAS No.

125575-13-5

Molecular Formula

C24H33ClN4O3

Molecular Weight

461.0 g/mol

IUPAC Name

N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-propoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C24H32N4O3.ClH/c1-2-15-29-21-6-4-20(5-7-21)24(25)26-9-10-27-11-13-28(14-12-27)17-19-3-8-22-23(16-19)31-18-30-22;/h3-8,16H,2,9-15,17-18H2,1H3,(H2,25,26);1H

InChI Key

GXLREKQHDUHETG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl

Origin of Product

United States

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